molecular formula C17H16O3 B3060469 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione CAS No. 420823-80-9

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione

Cat. No. B3060469
CAS RN: 420823-80-9
M. Wt: 268.31 g/mol
InChI Key: FBZYHQIKJSWEER-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione is a chemical compound that is commonly known as curcumin. It is a natural polyphenol that is found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Chemical Synthesis and Environmental Impact

The compound 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione, due to its structural complexity and potential for various chemical transformations, has been a subject of scientific research focusing on chemical synthesis and its environmental impact. Studies on similar complex organic molecules reveal insights into the mechanisms of bond cleavage during chemical reactions, such as acidolysis of lignin model compounds, which can be related to the chemical behavior and potential applications of the compound . For example, research by Yokoyama (2015) on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 82% 1,4-dioxane highlights the significance of the γ-hydroxymethyl group in chemical reactions, suggesting a possible area of interest for studying the subject compound's reactivity and applications in material science or environmental chemistry (T. Yokoyama, 2015).

Environmental Pollutants and Health Effects

Furthermore, the environmental and health impacts of structurally related compounds, such as bisphenol A (BPA) and its analogs, are well-documented, illustrating the importance of understanding the interactions and potential risks associated with synthetic organic compounds. Studies on occupational exposure to BPA, a compound with similar phenolic and ketonic functional groups, have shown significant health risks associated with its exposure, emphasizing the need for thorough research on the safety and environmental impact of synthetic compounds like 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione. Ribeiro et al. (2017) provide a comprehensive review of BPA's occupational exposure and associated health effects, suggesting a framework for assessing similar compounds' health and environmental risks (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).

Potential for Biomedical Applications

The structural features of 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione may also offer potential for biomedical applications, akin to compounds with similar molecular frameworks. For instance, FTY720, a compound with a comparable complex structure, has demonstrated significant immunosuppressive and antitumor efficacy, highlighting the potential for compounds like 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione to be explored for therapeutic uses. Zhang et al. (2013) review the applications of FTY720 in cancer therapy, providing insights into how structural and functional aspects of complex organic molecules can be leveraged for developing novel therapeutic agents (Li Zhang et al., 2013).

properties

IUPAC Name

1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-4-3-5-13(8-11)15(18)10-17(20)14-7-6-12(2)9-16(14)19/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZYHQIKJSWEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357981
Record name 1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione

CAS RN

420823-80-9
Record name 1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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